molecular formula C14H11F2NO B270663 N-(2,5-difluorophenyl)-3-methylbenzamide

N-(2,5-difluorophenyl)-3-methylbenzamide

Cat. No. B270663
M. Wt: 247.24 g/mol
InChI Key: CJTYFWZUKHHIIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-3-methylbenzamide, commonly known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFB is a member of the benzamide family and is synthesized through a multi-step process involving several chemical reactions.

Mechanism of Action

DFB has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), which play a crucial role in the development and progression of various diseases. DFB has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential anti-cancer drug candidate.
Biochemical and Physiological Effects:
DFB has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo studies. DFB has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is crucial for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

DFB is a versatile compound that can be easily synthesized and purified, making it a useful tool for various laboratory experiments. However, DFB has limited solubility in water, which can make it challenging to use in certain experimental conditions.

Future Directions

Further research is needed to fully understand the potential applications of DFB in various fields, including medicinal chemistry, biochemistry, and materials science. Some possible future directions for research include investigating the effects of DFB on other enzymes and signaling pathways, developing novel drug delivery systems for DFB, and exploring the use of DFB in the development of new materials with unique properties.
In conclusion, DFB is a promising compound with potential applications in various fields. Its unique chemical properties and versatile nature make it an attractive tool for scientific research. Further research is needed to fully understand the potential of DFB and its applications in various fields.

Synthesis Methods

The synthesis of DFB involves the reaction of 2,5-difluoroaniline with 3-methylbenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the amide bond. The resulting product is then purified through recrystallization to obtain pure DFB.

Scientific Research Applications

DFB has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, DFB has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

properties

Product Name

N-(2,5-difluorophenyl)-3-methylbenzamide

Molecular Formula

C14H11F2NO

Molecular Weight

247.24 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-3-methylbenzamide

InChI

InChI=1S/C14H11F2NO/c1-9-3-2-4-10(7-9)14(18)17-13-8-11(15)5-6-12(13)16/h2-8H,1H3,(H,17,18)

InChI Key

CJTYFWZUKHHIIJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)F)F

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)F)F

Origin of Product

United States

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